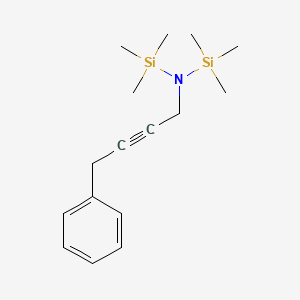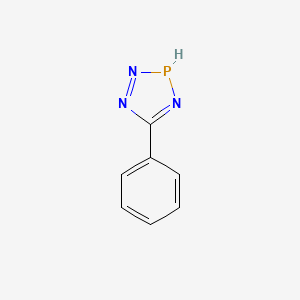![molecular formula C26H30O2 B14362029 3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl CAS No. 92517-12-9](/img/structure/B14362029.png)
3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two benzene rings connected by a single bond, with various substituents attached to the rings. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 3-methyl-: Similar in structure but lacks the ethoxyphenyl and methylpropoxy substituents.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Contains a methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1’-biphenyl is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
| 92517-12-9 | |
Molecular Formula |
C26H30O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-2-methyl-3-phenylbenzene |
InChI |
InChI=1S/C26H30O2/c1-5-28-24-16-14-23(15-17-24)26(3,4)19-27-18-22-12-9-13-25(20(22)2)21-10-7-6-8-11-21/h6-17H,5,18-19H2,1-4H3 |
InChI Key |
UKEGIXOVKSBBPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=C(C(=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/no-structure.png)

![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)


![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)

![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)

